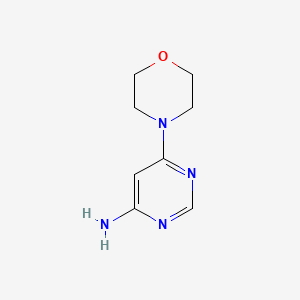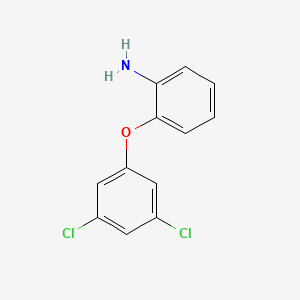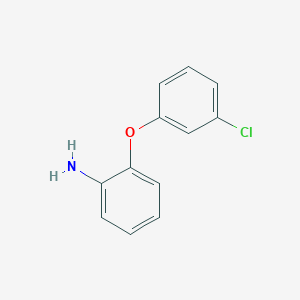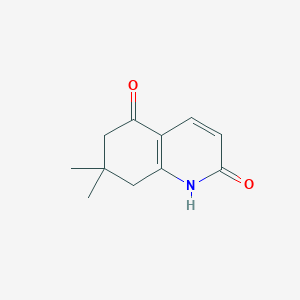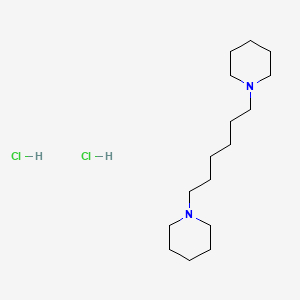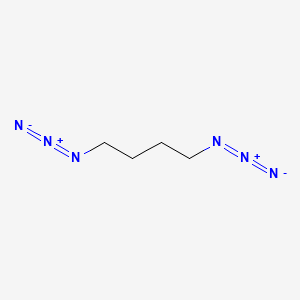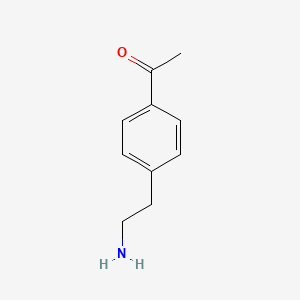
1-(4-(2-Aminoethyl)phenyl)ethanone
Overview
Description
The compound 1-(4-(2-Aminoethyl)phenyl)ethanone is a chemical entity that has been the subject of various studies due to its interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some information about 1-(4-(2-Aminoethyl)phenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an aldehyde with an amine to form a Schiff base, as seen in the synthesis of 4-(2-hydroxybenzylideneamino) phenyl ethanone using salicylaldehyde and 4-aminophenyl ethanone . Similarly, the synthesis of N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone was achieved through a condensation reaction of β-phenylcinnamaldehyde and p-acetylaniline . These methods suggest that the synthesis of 1-(4-(2-Aminoethyl)phenyl)ethanone could also be performed through a condensation reaction involving an appropriate aldehyde and amine.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and characterized by spectroscopic methods like IR, UV-Vis, and NMR . Density Functional Theory (DFT) calculations have been used to optimize the molecular structures and to analyze the nature of hydrogen bonding . These studies provide a framework for understanding the molecular structure of 1-(4-(2-Aminoethyl)phenyl)ethanone, which would likely exhibit similar spectroscopic features and could be analyzed using comparable computational methods.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the formation of hydrogen bonds and π-π stacking interactions, contributing to the stability of the molecular structure . The Schiff base compounds exhibit tautomerism, and their stability can be influenced by the solvent type . These insights can be applied to predict the chemical behavior of 1-(4-(2-Aminoethyl)phenyl)ethanone in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. Quantum chemical parameters such as ionization potential, electron affinity, and chemical hardness have been calculated . The vibrational frequencies and NMR chemical shifts provide detailed information about the molecular structure . The fluorescence properties of Schiff base derivatives have also been investigated, indicating potential applications in designing new fluorescent compounds . These analyses can be used to infer the properties of 1-(4-(2-Aminoethyl)phenyl)ethanone, which would likely exhibit similar quantum chemical parameters, vibrational characteristics, and potentially useful fluorescence properties.
Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
- Application: The compound has been studied for use as a photoremovable protecting group for carboxylic acids. When photolyzed, it releases the protected acid in significant yields, indicating potential utility in organic synthesis and photochemical studies (Atemnkeng et al., 2003).
Antimicrobial Activities
- Application: Derivatives of this compound have been synthesized and tested for antimicrobial activities. These studies are critical for developing new pharmaceutical agents and understanding their efficacy against various microorganisms (Wanjari, 2020).
Synthesis of Novel Derivatives
- Application: The compound has been used to synthesize novel derivatives with potential applications in medicinal chemistry. These include thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, which are often explored for various pharmacological properties (Hessien et al., 2009).
Catalytic Applications
- Application: Research indicates the use of the compound in catalytic applications, such as in Cu(II)-photocatalysed hydrocarboxylation of imines. This process is significant in the field of green chemistry for the synthesis of various organic compounds (Gordon et al., 2022).
Environmental Applications
- Application: A derivative of this compound has been used to modify silica gel for the selective removal of Zn(II) from environmental samples. This application is crucial in environmental monitoring and remediation efforts (Sharma et al., 2013).
Synthesis of Schiff Bases
- Application: The compound has been utilized in the synthesis of Schiff bases, which are versatile ligands in coordination chemistry and have applications in catalysis, molecular recognition, and sensor technology (Chai et al., 2017).
Antiviral and Fungitoxic Studies
- Application: Derivatives of this compound have been explored for their antiviral and fungitoxic properties, indicating potential applications in agriculture and pharmaceutical industries (Attaby et al., 2006; Mehton et al., 2009).
Fluorescence Studies
- Application: The compound has been studied for its fluorescence properties, which is significant in the development of new fluorescence compounds for imaging and analytical purposes (Xiao-rui et al., 2013).
properties
IUPAC Name |
1-[4-(2-aminoethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEAOCPXAWGVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550556 | |
| Record name | 1-[4-(2-Aminoethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Aminoethyl)phenyl)ethanone | |
CAS RN |
31349-78-7 | |
| Record name | 1-[4-(2-Aminoethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B1339629.png)


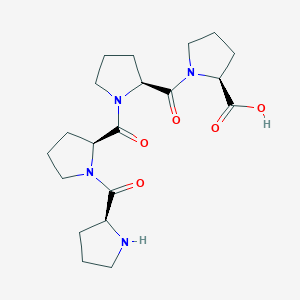
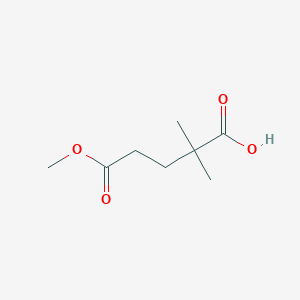
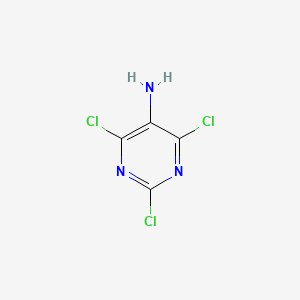
![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)
